molecular formula C20H22N2O5S B2905880 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide CAS No. 954634-78-7

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2905880
CAS No.: 954634-78-7
M. Wt: 402.47
InChI Key: JCFXFAPNFDQGBQ-UHFFFAOYSA-N
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Description

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule integrates a benzo[d][1,3]dioxole (methylenedioxyphenyl) core, a structural motif frequently encountered in the development of bioactive agents . This moiety is present in various pharmaceuticals and pesticides, often contributing to enhanced metabolic stability and binding affinity by modulating electronic and steric properties . The specific presence of this group suggests potential for interaction with enzyme active sites, such as cytochrome P450 isoforms . Furthermore, the benzo[d][1,3]dioxole scaffold has been identified in published research as a key component in compounds that demonstrate valuable biological activities. For instance, derivatives containing this group have been synthesized and evaluated as inhibitors of angiogenesis (e.g., VEGFR1) and as agents capable of overcoming cancer chemoresistance by inhibiting P-glycoprotein efflux pump activity . The structural architecture of this reagent, which combines the benzo[d][1,3]dioxole system with a pyrrolidinone and a 2,4-dimethylbenzenesulfonamide group, makes it a compelling candidate for research into enzyme inhibition, receptor modulation, and the development of novel therapeutics for multidrug-resistant cancers. It is also a versatile building block for the synthesis of more complex molecules in drug discovery programs. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-13-3-6-19(14(2)7-13)28(24,25)21-10-15-8-20(23)22(11-15)16-4-5-17-18(9-16)27-12-26-17/h3-7,9,15,21H,8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFXFAPNFDQGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound with potential therapeutic applications. Its structure suggests a multifaceted interaction profile that may influence various biological pathways. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a pyrrolidine ring and a sulfonamide group. The presence of these functional groups suggests possible interactions with biological targets such as enzymes and receptors.

Molecular Formula

  • Chemical Formula: C18H22N2O4S
  • Molecular Weight: 366.44 g/mol

Biological Activity Overview

Research into the biological activity of similar compounds has revealed several key areas of interest:

  • Anticancer Activity : Compounds with dioxole and pyrrolidine structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against solid tumors .
  • Antimicrobial Effects : Similar sulfonamide compounds have been investigated for their antimicrobial properties, showing efficacy against specific bacterial strains. The mechanism often involves inhibition of folate synthesis pathways in bacteria .
  • Neuropharmacological Effects : Some derivatives exhibit activity at GABA receptors, suggesting potential anxiolytic or anticonvulsant properties. This could be attributed to their ability to modulate neurotransmitter systems in the central nervous system .

Anticancer Studies

A study evaluated the anti-proliferative activity of various synthesized compounds similar to this compound on human cancer cell lines. The results indicated that certain analogs exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil, highlighting their potential as effective anticancer agents .

CompoundCell LineIC50 (μM)Comparison (5-FU IC50)
4eEc97068.2323.26
4eEca10916.2230.25

Antimicrobial Activity

Research has shown that related benzoxazepine derivatives possess limited antimicrobial activity against specific pathogens. The observed effects suggest that modifications in the chemical structure can enhance or diminish antibacterial properties .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Receptor Modulation : The dioxole moiety may interact with neurotransmitter receptors (e.g., GABA_A), influencing neuronal excitability and potentially providing anxiolytic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of sulfonamide derivatives with a pyrrolidinone scaffold. Below is a detailed comparison with structurally related compounds, focusing on molecular properties and substituent effects.

Structural and Molecular Data

Compound Name Substituents on Pyrrolidinone Sulfonamide Group Molecular Formula Molecular Weight Key Structural Differences Reference
Target Compound 1-(Benzo[d][1,3]dioxol-5-yl) 2,4-Dimethylbenzenesulfonamide Not explicitly provided* Inferred ~402.4† Reference compound -
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl) Propane-1-sulfonamide C15H20N2O5S 340.4 Dihydrodioxin ring instead of benzo[d][1,3]dioxol; propane-sulfonamide vs. aryl-sulfonamide
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide 1-(4-Ethoxyphenyl) 3,4-Dimethylbenzenesulfonamide C21H26N2O4S 402.5 Ethoxyphenyl substituent; dimethylbenzenesulfonamide positional isomer
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide 1-(4-Chlorophenyl) 2,4-Dimethylbenzenesulfonamide C19H21ClN2O3S 392.9 Chlorophenyl substituent; same sulfonamide as target compound
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide Benzo[d][1,3]dioxol-5-yl on hydroxypropyl chain 3,5-Dimethylisoxazole-4-sulfonamide C15H18N2O6S 354.4 Isoxazole sulfonamide; hydroxypropyl linker instead of pyrrolidinone

†Estimated based on structural similarity to , which shares a comparable sulfonamide group.

Key Observations

Substituent Effects on Lipophilicity: The benzo[d][1,3]dioxol group in the target compound and may enhance lipophilicity compared to simpler aryl groups (e.g., chlorophenyl in or ethoxyphenyl in ).

Electronic and Steric Differences :

  • The 2,4-dimethylbenzenesulfonamide in the target compound and introduces steric hindrance near the sulfonamide’s sulfonyl group, which could influence binding to biological targets.
  • The ethoxy group in provides an electron-donating substituent, whereas the chloro group in is electron-withdrawing, altering electronic properties of the aryl ring.

Conformational Flexibility: The hydroxypropyl chain in increases rotational freedom compared to the rigid pyrrolidinone scaffold in other compounds. The 5-oxopyrrolidin ring in the target compound and analogs introduces a planar ketone group, which may stabilize specific conformations via intramolecular hydrogen bonds.

Molecular Weight and Solubility: The target compound’s inferred molecular weight (~402.4) places it in a similar range as (402.5) and (392.9), suggesting comparable solubility profiles.

Limitations in Available Data

  • Physicochemical properties (e.g., melting point, solubility) and biological activity data are absent in the provided evidence, limiting direct functional comparisons.

Q & A

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • In silico approaches :
  • Molecular docking : Simulate binding to hERG channels or CYP450 isoforms to flag cardiotoxicity or drug-drug interactions .
  • ADMET prediction : Use SwissADME or ProTox-II to estimate permeability, clearance, and LD50_{50} .

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